REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[Cl:11].Cl.[CH3:14][NH:15][CH3:16].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([N:15]([CH3:16])[CH3:14])=[CH:6][C:5]=1[Cl:11] |f:1.2,3.4.5|
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)F)Cl)=O
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
5.97 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred over night
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reduced with high vacuum rotation evaporator at 65° C
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Type
|
ADDITION
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Details
|
The residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed twice with water
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Type
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EXTRACTION
|
Details
|
The combined water phases were extracted with dichloromethane
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Type
|
WASH
|
Details
|
The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)N(C)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |